molecular formula C3H3NO B147169 Isoxazole CAS No. 288-14-2

Isoxazole

カタログ番号: B147169
CAS番号: 288-14-2
分子量: 69.06 g/mol
InChIキー: CTAPFRYPJLPFDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

イソキサゾールは、以下を含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、ニトリルオキシド、アルキン、ヒドロキシルアミン、および銅(I)やルテニウム(II)などのさまざまな触媒が含まれます . これらの反応から生成される主な生成物には、置換イソキサゾールやその他の複素環式化合物があります .

科学研究への応用

イソキサゾールは、幅広い科学研究に適用されています。

科学的研究の応用

Anticancer Applications

Isoxazole compounds have been extensively studied for their anticancer properties. Research indicates that modifications to the this compound structure can enhance its cytotoxicity against various cancer cell lines.

  • Mechanisms of Action : this compound derivatives often act by inducing apoptosis in cancer cells. For example, certain isoxazoline derivatives have demonstrated significant activity against human cancer cell lines such as U87 and A549, with IC50 values indicating potent cytotoxic effects .
  • Case Studies :
    • A study synthesized new this compound derivatives that showed promising results against MCF-7 breast cancer cells, with some compounds exhibiting IC50 values as low as 0.02 µM .
    • Another investigation revealed that this compound compounds could inhibit cyclooxygenase (COX) enzymes, which are implicated in tumorigenesis .

Antimicrobial Properties

This compound derivatives have also shown efficacy as antimicrobial agents against a range of pathogens.

  • Antibacterial Activity : Certain this compound compounds have exhibited potent antibacterial effects against strains like Pseudomonas aeruginosa, outperforming traditional antibiotics such as gentamicin .
  • Antifungal and Antiviral Effects : Research indicates that isoxazoles can inhibit fungal growth and exhibit antiviral activity, making them valuable in treating infectious diseases .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound compounds are well-documented, with several studies highlighting their potential in treating inflammatory diseases.

  • Mechanisms : Isoxazoles can inhibit pro-inflammatory pathways, including COX enzymes and lipoxygenases, leading to reduced inflammation .
  • Case Studies :
    • A review highlighted the development of this compound-based drugs that effectively reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions .

Other Therapeutic Uses

Beyond anticancer and antimicrobial applications, this compound compounds have demonstrated potential in various other therapeutic areas:

  • Analgesic Properties : Some this compound derivatives have been reported to possess analgesic effects comparable to conventional pain relievers .
  • Neurological Applications : Isoxazoles have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound derivatives involves various strategies, including cyclization reactions and modifications to existing frameworks. Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of these compounds.

Compound TypeTarget DiseaseIC50 ValuesReferences
This compound DerivativesBreast Cancer (MCF-7)0.02 µM
Isoxazoline DerivativesLung Cancer (A549)0.76 µM
This compound CompoundsBacterial Infections (Pseudomonas aeruginosa)0.03 mg/mL
Anti-inflammatory IsoxazolesCOX InhibitionVarious

生物活性

Isoxazole, a five-membered heterocyclic compound containing one nitrogen and one oxygen atom, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound and its derivatives, including their mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound derivatives have been synthesized and evaluated for a wide range of biological activities, including antitumor , antibacterial , anti-inflammatory , antidiabetic , and cardiovascular effects. The structural versatility of this compound allows for modifications that enhance its pharmacological properties, making it a valuable scaffold in drug design.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of this compound derivatives. For instance, Arya et al. synthesized a series of this compound derivatives based on hydnocarpin, which exhibited significant cytotoxic effects against human metastatic melanoma (A375) and lung adenocarcinoma (A549) cells. One compound showed an IC50 value of 0.76 µM against A375 cells after 48 hours, indicating potent activity compared to the parent compound .

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5A3750.76 (48h)Induces apoptosis
Compound 14MCF-722.47Arrests cell cycle at G2/M
Compound 19HCT1165.0Induces apoptosis

Further investigations revealed that this compound derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines through mechanisms involving caspase activation and microtubule destabilization .

Antibacterial Activity

This compound derivatives have also demonstrated significant antibacterial properties. A review indicated that certain isoxazoles exhibit activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values lower than conventional antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various studies. For example, compounds derived from this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in vitro, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound derivatives is crucial for optimizing their biological activity. Modifications at various positions on the this compound ring can significantly affect their potency and selectivity:

  • Substituents : Electron-donating groups on the benzene ring enhance anticancer activity.
  • Positioning : The position of substituents can influence the binding affinity to target proteins like tyrosine kinases .

Table 2: Key SAR Insights for this compound Derivatives

Modification TypeEffect on Activity
Electron-donating groupsIncreased anticancer activity
Substituents at C3/C4Altered binding affinity to targets

Case Studies

  • Hydnocarpin-Derived Isoxazoles : Arya et al. reported that certain derivatives showed enhanced cytotoxicity against A375 and A549 cells compared to hydnocarpin itself, indicating that structural modifications can significantly improve therapeutic efficacy .
  • Chiral Isoxazolines : Research by Oubella et al. synthesized chiral isoxazolines that demonstrated promising anticancer activity against HT1080 cells with IC50 values ranging from 9.02 µM to 16.1 µM, showcasing the potential for stereochemistry in enhancing biological effects .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for isoxazole derivatives, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : this compound synthesis typically involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. Optimization requires systematic variation of catalysts (e.g., Cu(I)), solvents (e.g., DMF or THF), and temperature. Use design of experiments (DoE) to identify critical parameters. Characterization via 1^1H/13^13C NMR and HPLC ensures purity validation. For scalable protocols, consider microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound-based compounds?

  • Methodological Answer : Prioritize NMR (1^1H, 13^13C, DEPT) to confirm ring structure and substituent positions. Mass spectrometry (HRMS) validates molecular weight. HPLC or GC-MS quantifies purity, while X-ray crystallography resolves stereochemical ambiguities. Pair these with IR spectroscopy to track functional groups (e.g., -NO2_2, -NH2_2) .

Q. How can researchers assess the biological activity of this compound derivatives in preliminary studies?

  • Methodological Answer : Begin with in vitro assays targeting specific pathways (e.g., COX-2 inhibition for anti-inflammatory activity). Use cell viability assays (MTT) for cytotoxicity screening. Dose-response curves (IC50_{50}/EC50_{50}) and selectivity indices (SI) compare potency. Always include positive controls (e.g., aspirin for COX-2) and validate results with triplicate trials .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacological activities of this compound derivatives across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay type, cell lines). Use in silico docking (AutoDock Vina) to verify binding affinities against target proteins. Reproduce conflicting studies under standardized conditions, controlling for solvent, pH, and temperature. Apply statistical tools (ANOVA with post-hoc tests) to evaluate significance .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the therapeutic potential of this compound scaffolds?

  • Methodological Answer : Systematically modify substituents (e.g., electron-withdrawing groups at C-3/C-5) and evaluate changes in bioactivity. Use QSAR models (e.g., CoMFA, CoMSIA) to predict activity. Validate hypotheses with in vivo models (e.g., murine inflammation assays). Cross-reference crystallographic data to correlate steric/electronic effects with efficacy .

Q. What computational methods are effective in predicting the reactivity and stability of novel this compound analogs?

  • Methodological Answer : Employ DFT calculations (Gaussian 09) to assess thermodynamic stability (ΔG of formation) and frontier molecular orbitals (HOMO-LUMO gaps). Molecular dynamics (MD) simulations predict solvation effects. Use ChemDraw 3D to model steric hindrance. Validate predictions with accelerated stability studies (ICH guidelines) .

Q. How can researchers ensure reproducibility in this compound-based drug discovery pipelines?

  • Methodological Answer : Document synthetic protocols in detail (e.g., equivalents, stirring rates). Share raw spectral data via repositories (Figshare, Zenodo). Use standardized cell lines (ATCC-validated) and report EC50_{50} values with 95% confidence intervals. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. Methodological Frameworks for Research Design

Q. Which frameworks (e.g., PICO, FINER) are suitable for formulating rigorous research questions on this compound chemistry?

  • Methodological Answer : Apply the PICO framework to define:

  • P opulation: Target organism/cell line (e.g., E. coli DH5α).
  • I ntervention: this compound derivative (e.g., 4-nitrothis compound).
  • C omparison: Existing drug/control (e.g., ciprofloxacin).
  • O utcome: MIC (minimum inhibitory concentration).
    Use FINER criteria to evaluate feasibility, novelty, and ethical compliance .

Q. How can interdisciplinary approaches (e.g., bioinformatics, synthetic biology) advance this compound research?

  • Methodological Answer : Integrate cheminformatics tools (PubChem, ChEMBL) to mine structure-bioactivity data. Leverage CRISPR-Cas9 gene editing to create this compound-resistant strains for mechanism studies. Collaborate with pharmacologists to design PK/PD models predicting oral bioavailability .

Q. Data Analysis and Reporting

Q. What statistical methods are critical for analyzing dose-response data in this compound pharmacological studies?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC50_{50}/EC50_{50}. Apply the Hill equation to model sigmoidal curves. Report variability via standard error of the mean (SEM) and use Mann-Whitney U tests for non-normal distributions. Correct for multiple comparisons with the Bonferroni method .

特性

IUPAC Name

1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO/c1-2-4-5-3-1/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAPFRYPJLPFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059775
Record name Isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name Isoxazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21069
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

45.5 [mmHg]
Record name Isoxazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21069
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

288-14-2
Record name Isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOXAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxazole
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.472
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00SRW0M6PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 22917058
Isoxazole
CID 22917058
Isoxazole
CID 22917058
Isoxazole
CID 22917058
Isoxazole
CID 22917058
Isoxazole
CID 22917058
Isoxazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。